Dodecyltrimethylammonium iodide
Overview
Description
Dodecyltrimethylammonium iodide: is a quaternary ammonium compound with the chemical formula C₁₅H₃₄IN . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications. This compound is known for its ability to form micelles in aqueous solutions, which makes it valuable in both industrial and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyltrimethylammonium iodide can be synthesized through the reaction of N,N-dimethyldodecylamine with iodomethane . The reaction typically occurs in a polar solvent under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Dodecyltrimethylammonium iodide undergoes various chemical reactions, including substitution reactions and oxidation-reduction reactions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation-Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The conditions vary depending on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium salts, while oxidation-reduction reactions can lead to the formation of various organic compounds .
Scientific Research Applications
Chemistry: Dodecyltrimethylammonium iodide is used as a surfactant in various chemical processes, including the formation of micelles and emulsions. It is also used in the synthesis of other chemical compounds and as a phase transfer catalyst .
Biology: In biological research, this compound is used to study the interactions between surfactants and biological membranes. It is also employed in the preparation of liposomes and other vesicular structures for drug delivery .
Medicine: this compound has applications in the development of pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs. It is also used in antimicrobial formulations due to its surfactant properties .
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and other cleaning agents. It is also employed in the production of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of dodecyltrimethylammonium iodide primarily involves its surfactant properties. It interacts with lipid bilayers in biological membranes, disrupting their structure and increasing permeability. This can lead to the solubilization of hydrophobic compounds and the disruption of microbial cell membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
- Dodecyltrimethylammonium chloride
- Dodecyltrimethylammonium bromide
- Dodecyltrimethylammonium sulfate
Comparison: Dodecyltrimethylammonium iodide is similar to other dodecyltrimethylammonium salts in terms of its surfactant properties. the iodide ion can impart different solubility and reactivity characteristics compared to chloride, bromide, and sulfate ions. This makes this compound unique in certain applications where specific ionic interactions are required .
Properties
IUPAC Name |
dodecyl(trimethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFWXQBNRQNUON-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432398 | |
Record name | DODECYLTRIMETHYLAMMONIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19014-04-1 | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19014-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DODECYLTRIMETHYLAMMONIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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